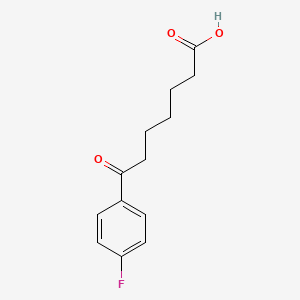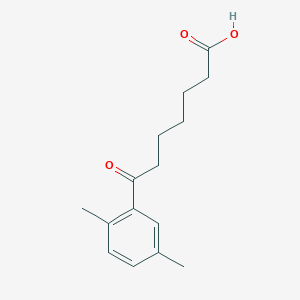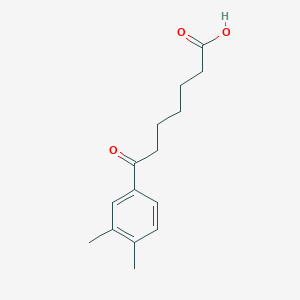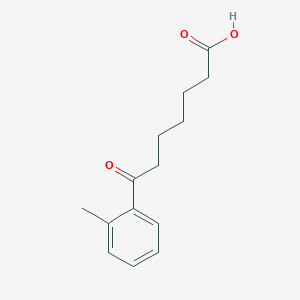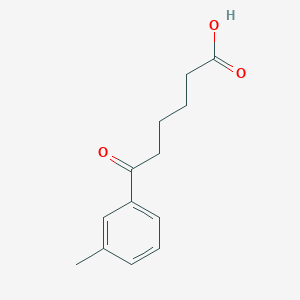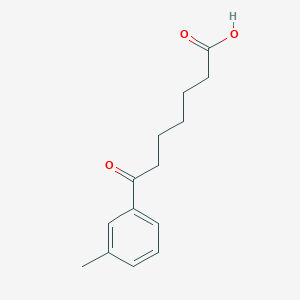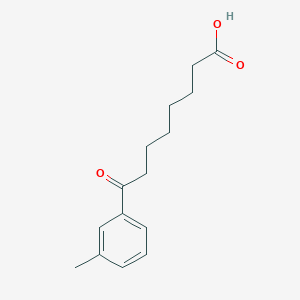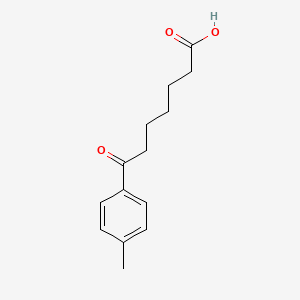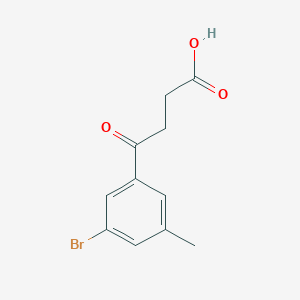
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a bromo-methylphenyl group attached at the 4-position . Butyric acid is a carboxylic acid, and the bromo-methylphenyl group is an aromatic ring, which could potentially have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would consist of a butyric acid backbone with a bromo-methylphenyl group attached at the 4-position . The presence of the bromine atom and the aromatic ring could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions like the Suzuki-Miyaura cross-coupling . The bromine atom on the aromatic ring could potentially act as a leaving group in such reactions .Scientific Research Applications
Organic Synthesis
As a building block in organic synthesis, this compound is particularly useful due to its reactive sites. It can undergo various chemical reactions, including coupling reactions like Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules .
Neutron Capture Therapy
Boron-containing compounds are explored for their potential use in neutron capture therapy for cancer treatment. The boron atom in this compound can potentially be used to capture neutrons and release alpha particles to destroy cancer cells .
Safety And Hazards
properties
IUPAC Name |
4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLJYZHZGVNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645388 |
Source


|
| Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid | |
CAS RN |
898767-43-6 |
Source


|
| Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




